(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from multiple studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the reaction of thiazole derivatives with aromatic amines and acrylonitrile. The method reported includes mixing 2-(4-bromophenyl)-4-thiazolamine with p-tolylamine in the presence of catalysts such as N,N'-dimethylformamide and triethylamine, followed by purification through crystallization from ethanol .
Antimicrobial Activity
Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, related thiazole compounds have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL . The specific compound under consideration has been evaluated for its antibacterial and antifungal activities, demonstrating promising results.
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 50 - 100 | Antibacterial |
Related Thiazole Derivative | 50 - 200 | Antifungal |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. For example, compounds similar to this compound have shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Studies report IC50 values indicating significant cytotoxicity at micromolar concentrations .
Cell Line | IC50 (μM) | Activity |
---|---|---|
MDA-MB-231 | 15.5 | Antiproliferative |
SK-Hep-1 | 12.3 | Antiproliferative |
NUGC-3 | 18.7 | Antiproliferative |
The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial growth or cancer cell proliferation. For example, molecular docking studies suggest that these compounds can interact with active sites of enzymes involved in metabolic pathways critical for cell survival and replication .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's activity was compared with standard antibiotics, showing comparable effectiveness.
- Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound on human gastric cancer cells (NUGC-3). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Propriétés
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-7-17(8-6-13)22-11-15(10-21)19-23-18(12-24-19)14-3-2-4-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUCLBRDKJAHF-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.